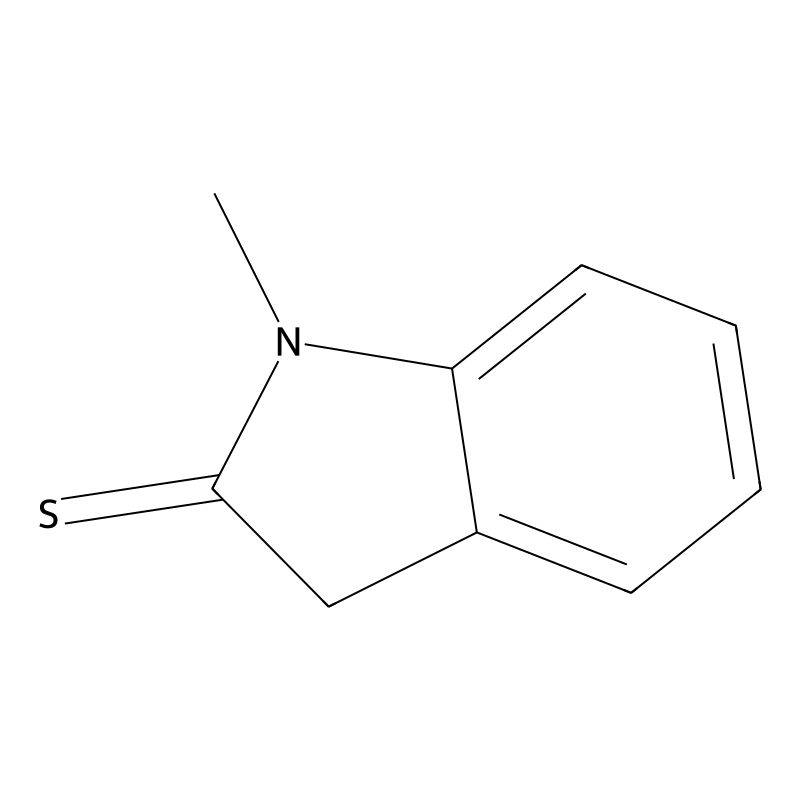

2-Indolinethione, 1-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Natural Products

2-Indolinethione (the unmethylated version of this molecule) is known to be a precursor to various natural products Wikipedia: . This suggests that 1-Methyl-2-indolinethione might also possess potential as a starting material for the synthesis of novel bioactive natural products.

Chemical Modifications

The presence of the methyl group and the thione functionality offers opportunities for further chemical modifications. These modifications could lead to derivatives with interesting biological properties.

2-Indolinethione, 1-methyl- is an organic compound with the molecular formula C9H9NS. This compound is a derivative of indoline and contains a thione group, making it a member of the indolinethione class. It is characterized by its white solid appearance and is known for its tautomeric relationship with 2-mercaptoindole, which allows it to exist in different forms depending on environmental conditions . The compound is synthesized primarily through the thiation of 2-oxindole, leading to its unique structural properties and reactivity .

The chemical behavior of 2-Indolinethione, 1-methyl- includes several notable reactions:

- Oxidation: The compound can be oxidized to form disulfides when treated with mild oxidizing agents such as ferric chloride or iodine. This process often involves air oxidation as well .

- Alkylation: It can react with alkyl halides to form various alkylated derivatives, enhancing its versatility in synthetic applications .

- Deprotonation: In the presence of bases like sodium hydride, it can undergo deprotonation, facilitating further reactions with isocyanates to produce acyl-substituted derivatives .

Research indicates that 2-Indolinethione, 1-methyl- exhibits significant biological activity. It has been studied for its potential as a tyrosine kinase inhibitor, which plays a crucial role in regulating cell functions and has implications in cancer treatment . The compound's structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 2-Indolinethione, 1-methyl- typically involves:

- Thiolation of 2-Oxindole: The primary method involves treating 2-oxindole with phosphorus pentasulfide and sodium bicarbonate or carbonate to introduce the thione group .

- Oxidative Reactions: Subsequent oxidation steps can convert intermediates into desired products, including disulfides or other functionalized derivatives .

- Alkylation Steps: Further modifications can be achieved through alkylation reactions using various alkyl halides in the presence of bases .

2-Indolinethione, 1-methyl- finds applications across several fields:

- Pharmaceuticals: Its role as a potential tyrosine kinase inhibitor positions it as a valuable compound in drug development for cancer therapies .

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive thione group.

- Material Science: Research into its properties may lead to applications in developing new materials with specific electronic or optical characteristics.

Studies have focused on understanding how 2-Indolinethione, 1-methyl- interacts with various biological systems. Its ability to inhibit tyrosine kinases suggests that it may interfere with signaling pathways critical for cell proliferation and survival. This interaction opens avenues for exploring its use in targeted therapies against cancers that rely on these pathways for growth and metastasis .

Several compounds share structural similarities with 2-Indolinethione, 1-methyl-, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Indoline | C8H7N | Basic structure without thione functionality |

| 1-Methyl-2-indolinone | C9H9NO | Contains an oxo group instead of thione |

| Indoline-2-thione | C8H7NS | Similar thione functionality but lacks methyl substitution |

| 3-Tert-butylindoline | C12H15N | Bulky substituent affects reactivity |

Uniqueness: The presence of the thione group in 2-Indolinethione, 1-methyl-, along with the methyl substitution at the nitrogen atom distinguishes it from other similar compounds. This unique combination enhances its reactivity and potential biological activity compared to its analogs.

Catalytic Ring-Opening Reactions with Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes (DACs) have proven to be versatile three-carbon building blocks in organic synthesis due to their high ring strain (approximately 115 kJ mol⁻¹) and polarized bonds. Recent advances in catalytic methodologies have demonstrated that DACs can undergo ring-opening reactions with indoline-2-thiones, providing access to complex heterocyclic scaffolds containing the indole core.

Lewis Acid-Catalyzed Transformations

The reactivity between 1-methyl-2-indolinethione and donor-acceptor cyclopropanes depends critically on the choice of Lewis acid catalyst and the substituents on the indoline-2-thione substrate. Studies have revealed tunable reaction pathways based on these parameters, leading to structurally diverse products.

AlCl₃-mediated reactions of 1-isopropylindoline-2-thiones with DACs proceed through direct ring-opening of the cyclopropane, followed by intramolecular nucleophilic addition and dehydration to form dihydro-2H-thiepino[2,3-b]indoles in moderate to good yields. This transformation represents a powerful method for accessing seven-membered sulfur-containing heterocycles fused to the indole core.

In contrast, when Yb(OTf)₃ is employed as a promoter with unsubstituted indoline-2-thiones (NH), a different reaction pathway is observed. Under these conditions, a (3+2) cycloaddition with DACs occurs, accompanied by sulfur rearrangement, nucleophilic addition, and dehydration to yield 3-indolyl-4,5-dihydrothiophenes. This chemodivergent reactivity highlights the influence of both the Lewis acid and nitrogen substituent on reaction outcomes.

Sn(OTf)₂-catalyzed reactions between indoline-2-thiones and DACs bearing a single keto acceptor represent another synthetic approach. This method enables the synthesis of functionalized 3-indolyl-4,5-dihydrothiophenes through a (3+2) cycloaddition/sulfur rearrangement sequence. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Table 1: Comparison of Lewis Acid-Catalyzed Ring-Opening Reactions of 1-Methyl-2-indolinethione with DACs

Mechanistic Insights

The mechanism of these transformations typically involves initial coordination of the Lewis acid to the acceptor groups of the cyclopropane, which polarizes the C-C bond and facilitates nucleophilic attack by the sulfur atom of the indoline-2-thione. Subsequent ring-opening of the cyclopropane generates a zwitterionic intermediate that can undergo various pathways depending on the reaction conditions.

In the case of AlCl₃-mediated reactions, the reaction proceeds via ring-opening followed by intramolecular cyclization to form the seven-membered thiepino ring system. For Yb(OTf)₃ and Sn(OTf)₂ catalyzed processes, a more complex rearrangement occurs, involving sulfur migration and eventual formation of the dihydrothiophene ring.

Ionic Liquid-Mediated Carbomethoxy Transfer Reactions

Ionic liquids have emerged as environmentally friendly solvents and catalysts for various organic transformations, including the synthesis and functionalization of indole derivatives. While direct methodologies for preparing 1-methyl-2-indolinethione using ionic liquids are limited in the literature, related approaches for N-methylation of indoles offer valuable insights that can be adapted for indoline-2-thiones.

N-Methylation Strategies

The N-methylation of indoles using dimethyl carbonate (DMC) in the presence of ionic liquids provides a "green" alternative to traditional methylation methods. This approach avoids the use of conventional methylating agents, which often require high pressure, elevated temperatures, or pose toxicity concerns.

For instance, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) has been employed as an effective catalyst for the N-methylation of indoles using dimethyl carbonate. The reaction proceeds under mild conditions at atmospheric pressure, with excellent yields and high purity. This methodology could potentially be extended to the preparation of 1-methyl-2-indolinethione from indoline-2-thione.

Table 2: Ionic Liquid-Catalyzed N-Methylation of Indole Derivatives

| Substrate | Ionic Liquid | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Indole | [Bmim]OH | DMC, 90°C, 1h | 1-Methylindole | 96 | |

| 6-Chloroindole | K₂CO₃/DMF | DMC, 130°C, 3.5h | 6-Chloro-1-methylindole | 96.1 |

Application to Indoline-2-thiones

While there are no direct examples of ionic liquid-mediated synthesis of 1-methyl-2-indolinethione in the search results, the principles underlying N-methylation of indoles can be applied to indoline-2-thiones. The reaction would likely involve:

- Deprotonation of the NH group in indoline-2-thione by the basic ionic liquid or added base

- Nucleophilic attack on dimethyl carbonate

- Elimination of methyl carbonate to yield 1-methyl-2-indolinethione

This approach offers several advantages over conventional methods, including milder reaction conditions, environmental benefits (green chemistry), and potentially higher yields with fewer side products.

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysts have revolutionized organic synthesis by enabling novel transformations with high efficiency and selectivity. While specific examples of transition metal-catalyzed synthesis of 1-methyl-2-indolinethione derivatives are limited in the provided search results, several related methodologies can be adapted to this system.

Cyclization Approaches to Indoline-2-thiones

The synthesis of indoline-2-thiones can be approached through cyclization strategies involving transition metal catalysis. These methods typically employ precursors containing both nitrogen and sulfur functionalities that are strategically positioned to undergo intramolecular cyclization.

One potential approach involves the cyclization of o-isothiocyanatophenylacetic acid derivatives in the presence of transition metal catalysts. The resulting indoline-2-thiones can then be selectively N-methylated to obtain 1-methyl-2-indolinethione derivatives.

Tandem Cyclization Involving Sequential Sigmatropic Rearrangements

Thieno[2,3-b]indoles, which are structurally related to indoline-2-thiones, can be synthesized through tandem cyclization processes involving sigmatropic rearrangements. As demonstrated in search result , these compounds can be prepared from 2-(4'-aryloxybut-2'-ynylthio)-1-methylindoles via sulfoxide rearrangement in 70-80% yield.

This methodology involves:

- Phase-transfer-catalyzed alkylation of 1-methylindoline-2-thione with 1-aryloxy-4-chlorobut-2-ynes

- Sequential and sigmatropic rearrangements of the resulting sulfoxide

- Cyclization to form the fused thiophene ring

While this approach focuses on the synthesis of thieno[2,3-b]indoles rather than indoline-2-thiones, it illustrates the synthetic potential of indoline-2-thione derivatives in accessing more complex heterocyclic systems.

Photochemical Organocatalytic Thioether Formation

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are difficult or impossible to achieve through conventional thermal methods. Recent advances in this field have led to the development of photochemical approaches to thioether synthesis, which may be applicable to the preparation of indoline-2-thione derivatives.

Indole-Based Photocatalysts

Search result describes a photochemical organocatalytic protocol for the synthesis of thioethers using indole thiolate organocatalysts. When excited with 405 nm light, these catalysts exhibit strong reducing power, enabling the activation of typically unreactive aryl chlorides through single-electron transfer (SET).

This methodology employs tetramethylthiourea as a simple sulfur source to intercept photochemically generated aryl radicals. The resulting intermediate can be attacked by alcohols via a polar pathway, leading to thioether formation.

Application to 1-Methyl-2-indolinethione Synthesis

While not directly applied to the synthesis of 1-methyl-2-indolinethione in the search results, this photochemical approach offers potential for developing novel synthetic routes. By adapting the protocol to appropriate indole precursors and sulfur sources, it may be possible to achieve a photocatalytic synthesis of indoline-2-thione derivatives under mild conditions.

The key advantages of such an approach would include:

- Mild reaction conditions (room temperature, visible light)

- Avoidance of hazardous reagents typically used in thionation reactions

- Potential for high functional group tolerance

- Environmentally friendly process (reduced waste, lower energy consumption)

1-methyl-2-indolinethione demonstrates significant inhibitory activity against epidermal growth factor receptor tyrosine kinase through multiple mechanisms of action [2]. The compound functions as part of the 2,2'-dithiobis(1H-indole) class of tyrosine kinase inhibitors, which are synthesized through reaction of isocyanates with the anion of 1-methyl-2-indolinethione followed by dimerization [2]. Research has established that these compounds exhibit moderate to good activity against isolated epidermal growth factor receptor with half-maximal inhibitory concentration values ranging from 1 to 20 micromolar [2].

The mechanism of inhibition has been characterized as noncompetitive with respect to both adenosine triphosphate and peptide substrate [2]. This noncompetitive inhibition pattern suggests that 1-methyl-2-indolinethione binds to an allosteric site on the epidermal growth factor receptor tyrosine kinase domain rather than competing directly with adenosine triphosphate binding [2]. Crystal structure analysis of representative compounds in this class reveals a folded, V-shaped structure with the disulfide bridge exposed, which is consistent with the proposed mechanism of thiol-disulfide exchange with thiol-containing residues in the catalytic sites [2].

Molecular dynamics analysis has revealed that the binding site of epidermal growth factor receptor exhibits dynamic motion that can be influenced by specific mutations [19]. The radius of gyration analysis demonstrates that certain mutations can slightly shrink the binding site, thereby influencing the shape and accessibility for inhibitor binding [19]. Root mean square fluctuation analysis has identified asparagine 800 as the most flexible residue with large fluctuation values, while alanine 743 remains steady with small fluctuation values [19]. Additionally, methionine 793 and leucine 844 have been identified as residues involved in molecular recognition processes [19].

The development of epidermal growth factor receptor tyrosine kinase inhibitors represents an ongoing and challenging research field [19]. Computational studies have shown that the dynamic motion of the binding site has not been accurately depicted in previous research, which has hindered the improvement of epidermal growth factor receptor tyrosine kinase inhibitors [19]. However, recent advances in molecular dynamics simulations have provided new insights into the binding characteristics and selectivity determinants for this important therapeutic target [19].

Melanogenesis Suppression via α-MSH Pathway Interference

1-methyl-2-indolinethione and related indole-2-thione compounds demonstrate potent inhibitory effects on melanogenesis through direct interference with the alpha-melanocyte stimulating hormone pathway [28]. The indole-2-thione compounds exhibit effective inhibitory activity on melanin synthesis, with compound 3a achieving greater than 100% inhibition at 30 micromolar concentration and a half-maximal inhibitory concentration of 1.40 micromolar [28]. Structure-activity relationship studies have revealed that the role of nitrogen at the 3-position is insignificant for inhibitory activity [28].

The alpha-melanocyte stimulating hormone pathway represents a critical signaling cascade in melanogenesis regulation [6] [8]. Alpha-melanocyte stimulating hormone activates the cyclic adenosine monophosphate pathway by binding to receptors on the cell membrane, leading to the activation of microphthalmia-associated transcription factor expression and, subsequently, tyrosinase activation [8]. The pathway involves the phosphorylation of cyclic adenosine monophosphate response element-binding protein, which activates the transcription of microphthalmia-associated transcription factor, resulting in increased melanin synthesis [21].

Research has demonstrated that melanogenesis can be effectively suppressed through various mechanisms targeting the alpha-melanocyte stimulating hormone pathway [21] [25]. Compounds that inhibit melanin synthesis-related enzymes, such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2, show significant activity [21]. The suppression mechanism operates through activation of extracellular signal-regulated kinase and protein kinase B signaling pathways to regulate the suppression of microphthalmia-associated transcription factor and its downstream pathways [21].

Studies have shown that alpha-melanocyte stimulating hormone and isobutylmethylxanthine function as melanin synthesis enhancers by increasing intracellular melanin synthesis through activation of the microphthalmia-associated transcription factor signaling pathway [21]. The inhibition of this pathway represents a viable therapeutic approach for conditions involving excessive melanin production [25]. Proteomic analysis has revealed that effective compounds not only inhibit key proteins involved in melanin synthesis but also potentially modulate other genes associated with melanogenesis and metabolism, including premelanosome protein, solute carrier family 45 member 2, cystinosin, oculocutaneous albinism type 2 protein, and beta-secretase 2 [35].

Protein Tyrosine Kinase Selectivity Profiles

The selectivity profile of 1-methyl-2-indolinethione across different protein tyrosine kinases reveals distinct patterns of inhibitory activity [2] [17]. Evaluation against both epidermal growth factor receptor and the nonreceptor pp60v-src tyrosine kinase demonstrates that the nonreceptor kinase pp60v-src is generally much more sensitive than epidermal growth factor receptor kinase to inhibition by these compounds, although with less pronounced structure-activity relationships [17].

Comprehensive selectivity assessment requires evaluation across diverse kinase panels to establish specificity profiles [26]. The selectivity score calculation involves dividing the number of kinases for which the inhibitor binds with a dissociation constant lower than a specific value by the number of kinases tested [26]. A value approaching zero characterizes more selective compounds, while a value of 1 indicates a completely unselective inhibitor [26]. The Gini coefficient represents another measure of selectivity, where displacement from the straight diagonal indicates greater selectivity, with values approaching unity representing increased inhibitor specificity [26].

Research has established that differences in adenosine triphosphate Michaelis constant between enzymes can dominate over intrinsic biochemical affinity in determining inhibitor selectivity under cellular conditions [26]. Many protein kinases have adenosine triphosphate Michaelis constant values in the range of 10 to 100 micromolar, and for this group, there is usually a correlation between changes in biochemical affinity and potency in cells [26]. However, significant outliers exist with very high or low values for adenosine triphosphate Michaelis constant, which can substantially affect cellular selectivity patterns [26].

The interplay of inhibitor dissociation constant, kinase adenosine triphosphate Michaelis constant, and the concentration of adenosine triphosphate determines the ultimate selectivity profile in cellular environments [26]. An inhibitor with apparently equivalent intrinsic affinity for two kinases in a biochemical assay will inhibit one kinase more potently in cells if its adenosine triphosphate Michaelis constant is significantly higher [26]. This relationship has important implications for predicting the therapeutic window and potential off-target effects of kinase inhibitors in clinical applications [26].

Structural Determinants for Antiproliferative Activity

The structural determinants governing antiproliferative activity of 1-methyl-2-indolinethione involve specific molecular features that directly influence biological efficacy [2] [10]. Structure-activity relationship analysis reveals that inhibitory activity is retained by analogues having a wide variety of side chains, with monoalkyl substitution of carboxamide groups being optimal for activity against epidermal growth factor receptor [2]. Polar side chains are generally less effective than lipophilic ones, with benzyl substitution being particularly effective for enhancing biological activity [2].

The conversion of thione functional groups to thiol groups leads to decreased potency, indicating the critical importance of the sulfur-containing heterocycle for biological activity [28]. Hydrophobic substituents demonstrate superior activity compared to hydrophilic substituents in the indole-2-thione series [28]. The presence of nitrogen at the 3-position of the indole ring system has been determined to be insignificant for inhibitory activity, suggesting that modifications at this position may be well-tolerated [28].

Comprehensive structure-activity relationship studies have demonstrated that nuclear-substituted derivatives of the 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) framework exhibit varying degrees of biological activity [10]. While 4-substituted compounds are generally inactive, 5-substituted derivatives with electron-withdrawing groups show significant inhibitory activity [10]. However, none of the substituted compounds demonstrate significantly better activity than the unsubstituted parent compound [10].

The correlation between activity against epidermal growth factor receptor and pp60v-src kinases is generally good, although several compounds show specificity greater than 20-fold [10]. Compounds with 5-chloro and 5-bromo substitutions preferentially inhibit pp60v-src, while the 5-trifluoromethyl compound preferentially inhibits epidermal growth factor receptor [10]. Selected compounds from this series inhibit the growth of Swiss 3T3 fibroblasts with half-maximal inhibitory concentrations ranging from 2 to 25 micromolar, with 4-substituted derivatives being the most active [10]. The compounds demonstrate greater effectiveness in inhibiting basic fibroblast growth factor-mediated protein tyrosine phosphorylation in intact cells compared to epidermal growth factor receptor or platelet-derived growth factor-mediated phosphorylation [10].

| Structural Feature | Activity Impact | Reference |

|---|---|---|

| Monoalkyl carboxamide substitution | Optimal activity against epidermal growth factor receptor | [2] |

| Benzyl substitution | Particularly effective for biological activity | [2] |

| Polar vs lipophilic side chains | Lipophilic chains more effective | [2] |

| Thione vs thiol functional group | Thione superior for potency | [28] |

| 5-substituted electron-withdrawing groups | Significant inhibitory activity | [10] |

| 4-substituted derivatives | Generally inactive | [10] |

| Hydrophobic vs hydrophilic substituents | Hydrophobic superior | [28] |